molecular formula C8H6F2O3 B2568042 2,6-Difluoro-4-(hydroxymethyl)benzoic acid CAS No. 1378805-89-0

2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No. B2568042
CAS RN: 1378805-89-0
M. Wt: 188.13
InChI Key: SNTDYLMRIMBQKP-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(hydroxymethyl)benzoic acid, often abbreviated as 2,6-DFHMB, is an organic compound belonging to the family of difluorobenzoic acids. It is a white solid with a melting point of 151°C and a boiling point of 243°C. It is soluble in water, ethanol, and other organic solvents. 2,6-DFHMB is an important intermediate in the synthesis of pharmaceuticals and other organic compounds and is used as a starting material in a variety of chemical reactions.

Scientific Research Applications

Fluorescent Probes for Reactive Oxygen Species Detection

2,6-Difluoro-4-(hydroxymethyl)benzoic acid derivatives have been utilized in the development of fluorescent probes for detecting highly reactive oxygen species (hROS). These probes are specifically designed to distinguish between different ROS, offering a tool for studying the roles of hROS in biological and chemical applications. The probes have been successfully applied to living cells, demonstrating resistance to light-induced autoxidation and the ability to visualize reactive oxygen species generated in stimulated neutrophils (Setsukinai et al., 2003).

Synthesis of Fluorinated Naphthoic Acids

Fluorinated versions of naphthoic acids, which are structurally related to this compound, have been synthesized to provide useful structural units found in biologically active compounds. The synthesis pathways of these compounds have been outlined, contributing to the field of organic chemistry and potentially broadening the applications of fluorinated benzoic acid derivatives (Tagat et al., 2002).

Supramolecular Tectons

Benzoic acid derivatives, including ones related to this compound, have been developed as supramolecular tectons based on hydrogen bonding for crystal engineering. These compounds have been shown to form diverse hydrogen-bonded networks, demonstrating their potential as building blocks for the design of complex molecular architectures (Kohmoto et al., 2009).

properties

IUPAC Name

2,6-difluoro-4-(hydroxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDYLMRIMBQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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